molecular formula C8H7N7S B11481148 3-(pyrazin-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine

3-(pyrazin-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine

Cat. No.: B11481148
M. Wt: 233.26 g/mol
InChI Key: ALKPHWWESNXXHC-UHFFFAOYSA-N
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Description

3-(pyrazin-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine is a heterocyclic compound that combines the structural features of pyrazine, triazole, and thiadiazine. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug design and development. The unique arrangement of nitrogen and sulfur atoms within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrazin-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydrazinylpyrazine with a suitable thiadiazine precursor under acidic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid and sodium acetate trihydrate at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve a one-pot multicomponent synthesis approach, which allows for the efficient and high-yield production of the desired product. This method can be scaled up for large-scale production, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(pyrazin-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazine or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

3-(pyrazin-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(pyrazin-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it can inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydration of carbon dioxide . Additionally, it can interfere with signaling pathways in cancer cells, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(pyrazin-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine is unique due to its specific arrangement of nitrogen and sulfur atoms, which imparts distinct chemical reactivity and biological activity. Its ability to form hydrogen bonds and interact with various biological targets makes it a valuable scaffold for drug design and development .

Properties

Molecular Formula

C8H7N7S

Molecular Weight

233.26 g/mol

IUPAC Name

3-pyrazin-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine

InChI

InChI=1S/C8H7N7S/c9-6-4-16-8-13-12-7(15(8)14-6)5-3-10-1-2-11-5/h1-3H,4H2,(H2,9,14)

InChI Key

ALKPHWWESNXXHC-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=NC=CN=C3)N

Origin of Product

United States

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